乙酸,2-(4-乙酰-2-甲基苯氧基)-,甲酯

描述

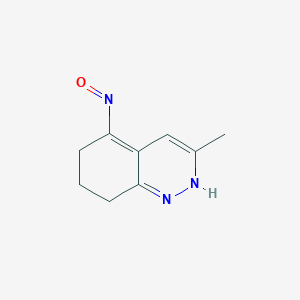

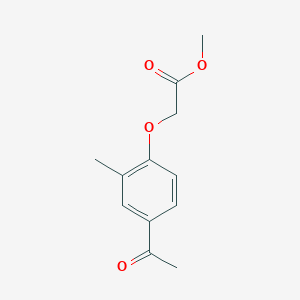

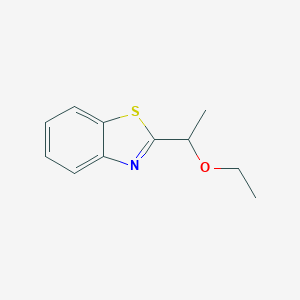

“Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester” is a chemical compound with the molecular formula C12H14O4 . It is a main product in the chemistry industry .

Molecular Structure Analysis

The molecular structure of “Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester” can be represented by the InChI string:InChI=1S/C12H14O4/c1-8-6-10 (9 (2)13)4-5-11 (8)16-7-12 (14)15-3/h4-6H,7H2,1-3H3 . The Canonical SMILES representation is CC1=C (C=CC (=C1)C (=O)C)OCC (=O)OC . Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester” include a boiling point of 344.938ºC at 760 mmHg and a density of 1.124g/cm3 .科学研究应用

Synthesis of Bioactive Natural Products and Conducting Polymers

Phenol derivatives, such as METHYL 2-(4-ACETYL-2-METHYLPHENOXY)ACETATE, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been invented, focusing on functionalizing and transforming functional groups around the aromatic ring .

Production of Plastics, Adhesives, and Coatings

This compound is commonly used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

METHYL 2-(4-ACETYL-2-METHYLPHENOXY)ACETATE has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

Potential Biological Activities

This compound has been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Herbicides

The phenoxyacetic acid and its derivatives have attracted considerable attention as they have proven to be excellent bioactive herbicides . The 4-acetyl-phenoxyacetic acid (4APA) compound is highly effective, which exhibits more herbicidal activity when interacting with the auxin receptor TIR1 .

Quantum Chemical Studies

Quantum chemical studies have been conducted on this compound, with global reactivity descriptors utilized to assess the chemical reactivity . It has been observed that 4APA exhibits good electrophilic properties with a higher electrophilicity index compared to other compounds .

Synthesis of Potential Agonists of Type δ/β Peroxisome Proliferator-Activated Receptors (PPARδ/β)

A five-step synthetic route to acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed .

Spectroscopic Investigation

Spectroscopic investigation of this compound has been reported, with the theoretically predicted wavenumbers found to be in close agreement with the experimentally determined one .

属性

IUPAC Name |

methyl 2-(4-acetyl-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-6-10(9(2)13)4-5-11(8)16-7-12(14)15-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOUTCDDAKSUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598230 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester | |

CAS RN |

166953-80-6 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)